molecular formula C19H18FNO5 B2387638 Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1289736-61-3

Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate

Cat. No. B2387638
CAS RN: 1289736-61-3
M. Wt: 359.353
InChI Key: DXGNGVOHJDGNSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 49 bonds. There are 30 non-H bonds, 16 multiple bonds, 10 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic secondary amide .

Scientific Research Applications

Polymer Science Applications

Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate-related compounds have been utilized in the development of novel polymer materials. For instance, the study by Meng et al. (1996) focused on the synthesis and copolymerization of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with another monomer to create amorphous polymers displaying photoinducible birefringence. This property is significant for reversible optical storage applications, showcasing the potential of these compounds in creating advanced materials with controlled optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate have been synthesized and evaluated for their potential as bioactive molecules. For example, El‐Faham et al. (2013) reported the synthesis of α-ketoamide derivatives using a novel reagent, showcasing a methodology that could be applied to the development of new therapeutic agents. These derivatives were synthesized with high yield and purity, indicating the efficiency of the novel synthetic route and its applicability in creating compounds with potential biological activities (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Materials Science Applications

The research into Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate-related compounds also extends into materials science, particularly in the study of molecular interactions and the design of materials with specific physical properties. For instance, Zhang et al. (2011) investigated the crystal packing of derivatives, highlighting the role of non-traditional interactions like N⋯π and O⋯π in the assembly of molecular structures. This research provides insights into the design principles for new materials with tailored properties, emphasizing the importance of these interactions in the development of advanced materials (Zhang, Wu, & Zhang, 2011).

Mechanism of Action

properties

IUPAC Name

ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5/c1-2-25-19(24)14-6-8-16(9-7-14)21-17(22)12-26-18(23)11-13-4-3-5-15(20)10-13/h3-10H,2,11-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGNGVOHJDGNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate

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